molecular formula C12H16O3 B14025051 (5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol CAS No. 6103-22-6

(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol

Cat. No.: B14025051
CAS No.: 6103-22-6
M. Wt: 208.25 g/mol
InChI Key: PIUHBEUEYDRWGW-UHFFFAOYSA-N
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Description

(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.254 g/mol . It is characterized by a dioxane ring substituted with a phenyl group and a hydroxymethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol typically involves the condensation of benzaldehyde with a suitable diol, such as 1,1,1-tris(hydroxymethyl)ethane, in the presence of an acid catalyst like p-toluenesulfonic acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process may involve advanced techniques such as chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: (5-Methyl-2-phenyl-1,3-dioxan-5-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Nitro-substituted or halogen-substituted derivatives of this compound.

Scientific Research Applications

(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a phenyl group and a hydroxymethyl group allows for versatile chemical reactivity and potential biological activity.

Properties

CAS No.

6103-22-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(5-methyl-2-phenyl-1,3-dioxan-5-yl)methanol

InChI

InChI=1S/C12H16O3/c1-12(7-13)8-14-11(15-9-12)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3

InChI Key

PIUHBEUEYDRWGW-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C2=CC=CC=C2)CO

Origin of Product

United States

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